

# <sup>1</sup>H and <sup>13</sup>C NMR Spectral Assignment of Ganoderenic Acid H: An Application Note

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## Compound of Interest

Compound Name: *Ganoderenic acid H*

Cat. No.: B15601026

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## Introduction

**Ganoderenic acid H**, a highly oxygenated lanostane-type triterpenoid isolated from the medicinal mushroom *Ganoderma lucidum*, has garnered significant interest within the scientific community. Its complex structure and potential pharmacological activities necessitate a comprehensive understanding of its spectral characteristics for unambiguous identification and further research. This application note provides a detailed summary of the <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) spectral data for **Ganoderenic acid H**. Furthermore, it outlines a standardized experimental protocol for the acquisition of high-quality NMR spectra for this class of compounds, facilitating consistent and reproducible results in natural product research and drug development.

## <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data

The complete <sup>1</sup>H and <sup>13</sup>C NMR spectral assignments for **Ganoderenic acid H**, dissolved in deuterated chloroform ( $\text{CDCl}_3$ ), are presented in the tables below. The data has been compiled from peer-reviewed scientific literature and serves as a valuable reference for the structural elucidation and verification of this compound.

Table 1: <sup>1</sup>H NMR Spectral Data of **Ganoderenic acid H** (in  $\text{CDCl}_3$ )

Atom No.	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1 $\alpha$	1.55	m	
1 $\beta$	2.05	m	
2 $\alpha$	1.80	m	
2 $\beta$	2.15	m	
3	3.23	dd	11.5, 4.5
5	1.52	m	
6 $\alpha$	2.45	m	
6 $\beta$	2.65	m	
12	5.58	s	
16 $\alpha$	2.30	m	
16 $\beta$	2.95	m	
17	2.50	m	
20	2.85	m	
21-H <sub>3</sub>	1.05	d	6.8
22 $\alpha$	2.60	m	
22 $\beta$	2.80	m	
24	2.55	m	
25	2.25	m	
27-H <sub>3</sub>	0.95	d	7.0
18-H <sub>3</sub>	0.88	s	
19-H <sub>3</sub>	1.25	s	
28-H <sub>3</sub>	0.80	s	
29-H <sub>3</sub>	1.15	s	

30-H <sub>3</sub>	1.30	s
OAc	2.10	s

Table 2: <sup>13</sup>C NMR Spectral Data of **Ganoderenic acid H** (in CDCl<sub>3</sub>)

Atom No.	Chemical Shift ( $\delta$ , ppm)
1	34.5
2	28.5
3	78.5
4	39.0
5	50.5
6	36.5
7	202.0
8	145.0
9	148.0
10	38.0
11	208.0
12	75.0
13	48.0
14	51.0
15	212.0
16	45.0
17	55.0
18	18.5
19	19.0
20	36.0
21	18.0
22	42.0
23	215.0

24	49.0
25	31.0
26	179.0
27	16.0
28	28.0
29	16.5
30	21.5
OAc (C=O)	170.5
OAc (CH <sub>3</sub> )	21.0

## Experimental Protocols

The following is a general protocol for the isolation and NMR analysis of **Ganoderenic acid H**, based on established methodologies for triterpenoids from Ganoderma species.

### 1. Isolation and Purification of **Ganoderenic Acid H**

- Extraction: Dried and powdered fruiting bodies of *Ganoderma lucidum* are extracted with a suitable organic solvent, such as ethanol or methanol, at room temperature.
- Partitioning: The crude extract is then partitioned between water and a nonpolar solvent (e.g., ethyl acetate) to separate compounds based on polarity. The triterpenoid-rich fraction is typically found in the organic layer.
- Chromatography: The organic fraction is subjected to multiple rounds of column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol).
- Final Purification: Fractions containing **Ganoderenic acid H** are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) to yield the pure compound.

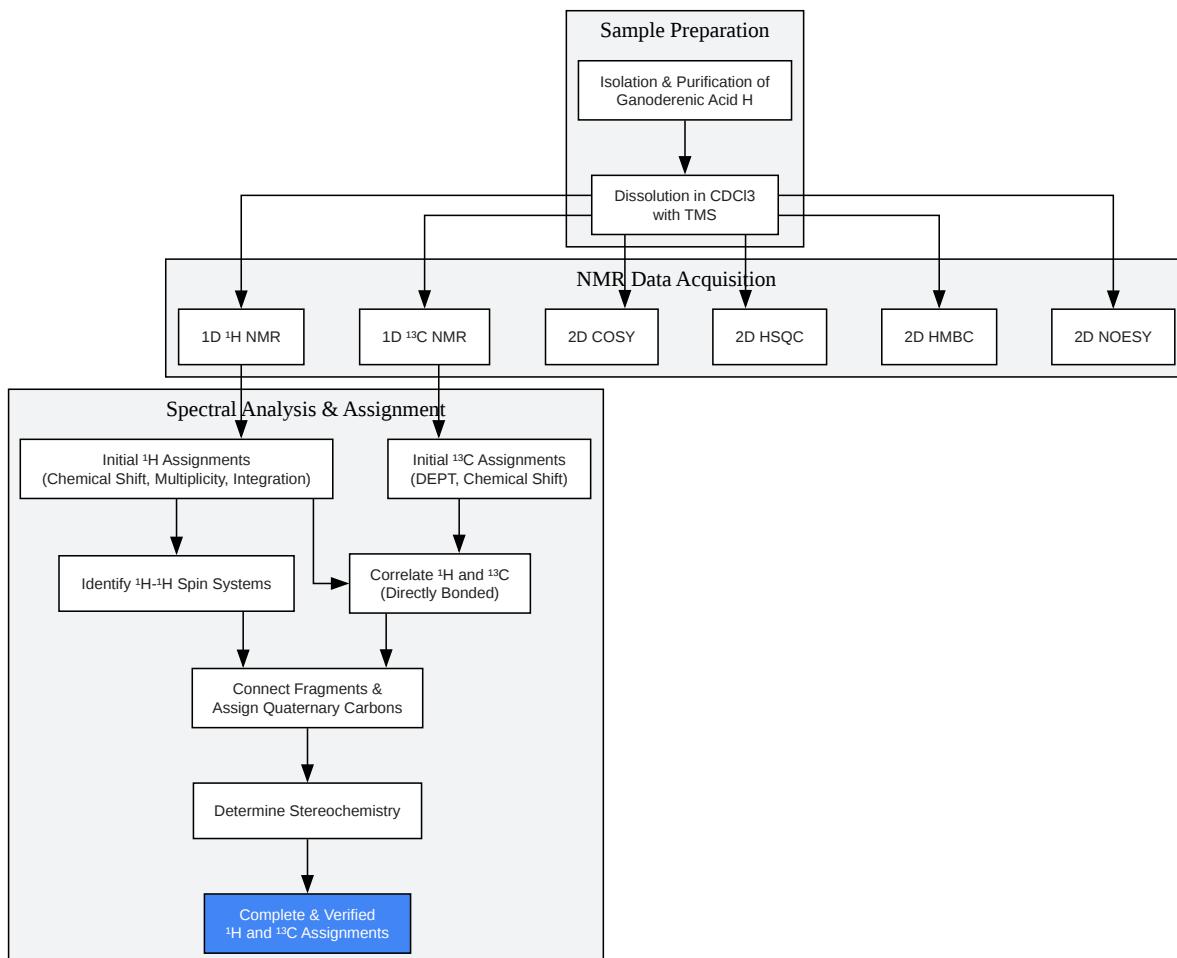
## 2. NMR Spectroscopic Analysis

- Sample Preparation: A sample of pure **Ganoderenic acid H** (typically 5-10 mg) is dissolved in approximately 0.5 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- $^1\text{H}$  NMR Spectroscopy:
  - Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
  - Parameters:
    - Pulse Program: Standard single-pulse sequence.
    - Spectral Width: ~16 ppm.
    - Acquisition Time: ~2-3 seconds.
    - Relaxation Delay: 1-2 seconds.
    - Number of Scans: 16-64, depending on sample concentration.
- $^{13}\text{C}$  NMR Spectroscopy:
  - Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher).
  - Parameters:
    - Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
    - Spectral Width: ~220 ppm.
    - Acquisition Time: ~1-2 seconds.
    - Relaxation Delay: 2-5 seconds.
    - Number of Scans: 1024 or more, depending on sample concentration.

- 2D NMR Spectroscopy: To aid in the complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments should be performed, including:
  - COSY (Correlation Spectroscopy): To identify  $^1\text{H}$ - $^1\text{H}$  spin-spin coupling networks.
  - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded  $^1\text{H}$  and  $^{13}\text{C}$  nuclei.
  - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between  $^1\text{H}$  and  $^{13}\text{C}$  nuclei, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
  - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which aids in stereochemical assignments.

## Workflow for NMR Spectral Assignment

The logical process for assigning the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **Ganoderenic acid H** is illustrated in the following diagram.



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Workflow for the NMR spectral assignment of **Ganoderenic acid H**.

This structured approach, combining 1D and 2D NMR techniques, ensures a rigorous and accurate assignment of all proton and carbon signals, providing a solid foundation for the structural confirmation of **Ganoderenic acid H** and related triterpenoids.

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